
3-Azido-2,5-di(propan-2-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-2,5-di(propan-2-yl)pyrazine is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds that are widely known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2,5-di(propan-2-yl)pyrazine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-di(propan-2-yl)pyrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
3-Azido-2,5-di(propan-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
3-Azido-2,5-di(propan-2-yl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 3-Azido-2,5-di(propan-2-yl)pyrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking molecules in biological systems. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially leading to its observed biological activities .
類似化合物との比較
Similar Compounds
2,5-Di(propan-2-yl)pyrazine: Lacks the azido group, making it less reactive in certain chemical reactions.
3-Amino-2,5-di(propan-2-yl)pyrazine: Contains an amino group instead of an azido group, leading to different reactivity and biological properties.
3-Nitro-2,5-di(propan-2-yl)pyrazine: Contains a nitro group, which can undergo different chemical transformations compared to the azido group.
Uniqueness
This makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
83505-89-9 |
|---|---|
分子式 |
C10H15N5 |
分子量 |
205.26 g/mol |
IUPAC名 |
3-azido-2,5-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C10H15N5/c1-6(2)8-5-12-9(7(3)4)10(13-8)14-15-11/h5-7H,1-4H3 |
InChIキー |
GSULTZKZCDVSMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN=C(C(=N1)N=[N+]=[N-])C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


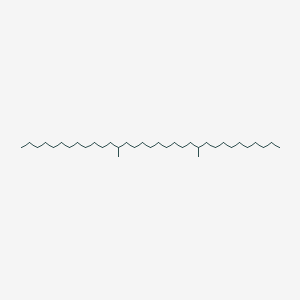
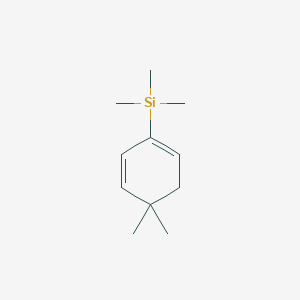
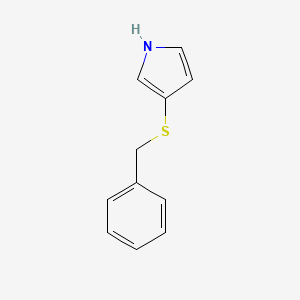
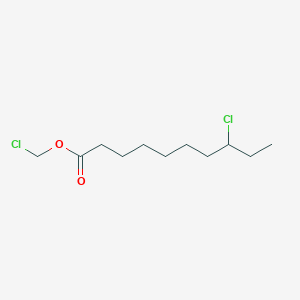

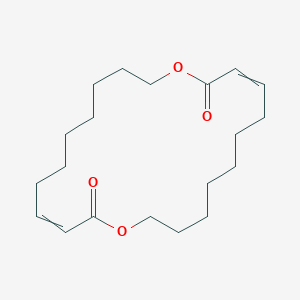
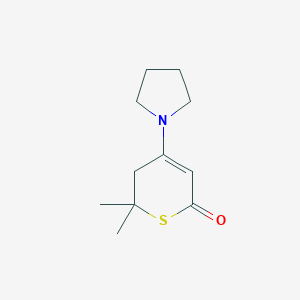
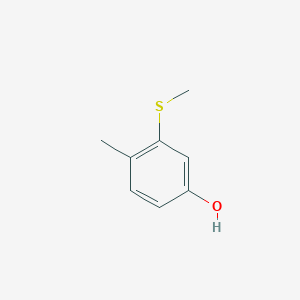
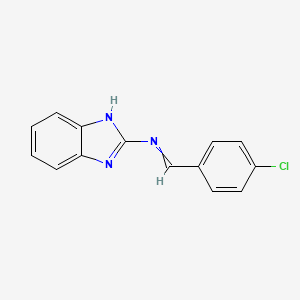
![(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one](/img/structure/B14425259.png)
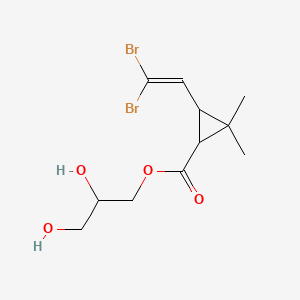
![Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate](/img/structure/B14425266.png)
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)
![(2S)-2-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14425274.png)
